c(RGDfK)

Description

Structure

3D Structure

Properties

IUPAC Name |

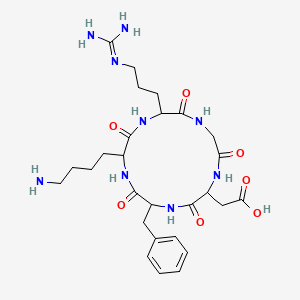

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVHPXYIRNJFKTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H41N9O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

603.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of c(RGDfK) Binding to αvβ3 Integrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, binding kinetics, and subsequent cellular signaling events initiated by the binding of the cyclic peptide c(RGDfK) to the αvβ3 integrin receptor. This interaction is of significant interest in the fields of oncology, angiogenesis research, and targeted drug delivery due to the overexpression of αvβ3 integrin on various tumor cells and activated endothelial cells.

Core Mechanism of c(RGDfK) Binding

The binding of the cyclic pentapeptide c(RGDfK) to the αvβ3 integrin is a high-affinity interaction primarily mediated by the exposed Arginine-Glycine-Aspartic acid (RGD) sequence within the peptide. This sequence mimics the natural ligands of the integrin, such as vitronectin and fibronectin. The binding event occurs at the interface between the αv and β3 subunits of the integrin's extracellular headpiece, specifically involving the β-propeller domain of the αv subunit and the βA domain of the β3 subunit[1][2].

The key molecular interactions involve:

-

Arginine (R) of c(RGDfK): The guanidinium group of the arginine residue forms critical electrostatic interactions with aspartic acid residues in the β-propeller domain of the αv subunit.

-

Aspartic Acid (D) of c(RGDfK): The carboxylate group of the aspartic acid residue coordinates with a metal ion in the Metal Ion-Dependent Adhesion Site (MIDAS) of the βA domain on the β3 subunit. This interaction is crucial for the stability of the ligand-receptor complex.

-

Glycine (G) of c(RGDfK): The glycine residue, due to its small size, allows for the necessary turn conformation of the peptide backbone, enabling the arginine and aspartic acid residues to be optimally positioned for interaction with their respective binding pockets on the integrin.

-

Phenylalanine (f) and Lysine (K): These flanking amino acids contribute to the conformational rigidity of the cyclic peptide, which is essential for its high affinity and selectivity for αvβ3 over other integrins[3]. The lysine residue also provides a convenient site for conjugation of imaging agents or therapeutic molecules.

Upon binding, c(RGDfK) induces a conformational change in the αvβ3 integrin, shifting it from a bent, low-affinity state to an extended, high-affinity state. This "switchblade-like" motion exposes the ligand-binding site and initiates downstream signaling cascades.

Diagram of the c(RGDfK) binding mechanism to αvβ3 integrin.

Quantitative Binding Data

The binding affinity of c(RGDfK) and its derivatives to αvβ3 integrin has been quantified using various experimental techniques, yielding values for the half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd). These values can vary depending on the specific experimental conditions, such as the cell line used, the competing ligand, and the assay format.

| Ligand | IC50 (nM) | Kd (nM) | Experimental Conditions | Reference(s) |

| c(RGDfK) | 0.94 | - | Selective inhibitor of αvβ3 integrin. | [4][5] |

| c(RGDfK) | 2.3 | - | Competitive ELISA-based test system. | |

| c(RGDfK) | 38.5 ± 4.5 | - | Competitive displacement assay against 125I-c(RGDyK) on U87MG human glioma cells. | |

| c(RGDfK) | - | 41.70 | Fluorescence Correlation Spectroscopy (FCS) with purified integrin. | |

| DOTA-c(RGDfK) | 38.5 ± 4.5 | - | Competitive displacement assay against 125I-c(RGDyK) on U87MG human glioma cells. | |

| Ga(NOTA-TP-c(RGDfK)) | 16 ± 8 | - | Competition assay in U87 MG glioblastoma cells. | |

| RAFT-c(-RGDfK-)4 | - | 3.87 | Fluorescence Correlation Spectroscopy (FCS) with purified integrins. |

Experimental Protocols

Several key experimental methodologies are employed to characterize the binding of c(RGDfK) to αvβ3 integrin.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

This assay is used to determine the IC50 value of c(RGDfK) by measuring its ability to inhibit the binding of a labeled ligand to immobilized αvβ3 integrin.

Methodology:

-

Plate Coating: 96-well microtiter plates are coated with an extracellular matrix protein (e.g., vitronectin or fibronectin) or directly with purified αvβ3 integrin overnight at 4°C.

-

Blocking: The plates are washed, and non-specific binding sites are blocked with a blocking agent like bovine serum albumin (BSA).

-

Competition: A constant concentration of a biotinylated ligand (e.g., biotinylated-c(RGDfK) or a natural ligand) and serial dilutions of the competitor c(RGDfK) are added to the wells.

-

Incubation: The plate is incubated to allow for competitive binding to the immobilized integrin.

-

Detection: The wells are washed to remove unbound reagents. The amount of bound biotinylated ligand is detected by adding an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-streptavidin), followed by a chromogenic substrate.

-

Analysis: The absorbance is read using a plate reader, and the IC50 value is calculated from the resulting dose-response curve.

Workflow for a competitive ELISA to determine c(RGDfK) IC50.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity (Kd) of the c(RGDfK)-αvβ3 integrin interaction in real-time.

Methodology:

-

Chip Preparation: Purified αvβ3 integrin is immobilized on the surface of a sensor chip.

-

Analyte Injection: A solution containing c(RGDfK) at various concentrations is flowed over the sensor surface.

-

Association: The binding of c(RGDfK) to the immobilized integrin is monitored as an increase in the SPR signal.

-

Dissociation: A buffer is flowed over the surface to monitor the dissociation of the c(RGDfK)-integrin complex, observed as a decrease in the SPR signal.

-

Data Analysis: The association and dissociation curves are fitted to kinetic models to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Cell Adhesion Assay

This assay measures the ability of c(RGDfK) to inhibit the adhesion of cells expressing αvβ3 integrin to a substrate coated with an integrin ligand.

Methodology:

-

Plate Coating: Microtiter plates are coated with an αvβ3 integrin ligand, such as vitronectin or fibronectin.

-

Cell Preparation: Cells known to express αvβ3 integrin (e.g., U87MG glioma cells, MDA-MB-231 breast cancer cells) are harvested and labeled with a fluorescent dye (e.g., calcein-AM).

-

Inhibition: The labeled cells are pre-incubated with varying concentrations of c(RGDfK).

-

Adhesion: The cell-peptide mixture is added to the coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by washing.

-

Quantification: The number of adherent cells is quantified by measuring the fluorescence intensity in each well. The results are used to determine the concentration of c(RGDfK) required to inhibit cell adhesion by 50%.

Downstream Signaling Pathway

The binding of c(RGDfK) to αvβ3 integrin, by mimicking natural ligand binding, can trigger intracellular signaling cascades that regulate cell survival, proliferation, migration, and angiogenesis. It is important to note that while c(RGDfK) is often used as an antagonist to block these pathways, at certain concentrations, it can have agonistic effects. The primary signaling pathway initiated upon αvβ3 integrin engagement involves the recruitment and activation of Focal Adhesion Kinase (FAK).

Key Signaling Events:

-

FAK Activation: Ligand binding to αvβ3 integrin leads to the clustering of integrins and the recruitment of FAK to the cell membrane. This results in the autophosphorylation of FAK at tyrosine 397.

-

Src Recruitment and Activation: Phosphorylated FAK serves as a docking site for the Src-family kinase, Src. The binding of Src to FAK leads to the full activation of FAK through further phosphorylation.

-

Downstream Pathways: The activated FAK-Src complex can then phosphorylate a multitude of downstream targets, leading to the activation of several signaling pathways, including:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

-

Ras/MAPK Pathway: This pathway is involved in regulating gene expression related to cell growth and differentiation.

-

Inhibition of these pathways by c(RGDfK) can lead to decreased cell migration, invasion, and angiogenesis.

Downstream signaling pathway of αvβ3 integrin upon c(RGDfK) binding.

Conclusion

The interaction between c(RGDfK) and αvβ3 integrin is a well-characterized, high-affinity binding event with significant implications for cancer therapy and diagnostics. A thorough understanding of its binding mechanism, the ability to quantify its affinity through various experimental protocols, and the knowledge of the subsequent downstream signaling pathways are crucial for the rational design and development of novel c(RGDfK)-based therapeutic and imaging agents. This guide provides a foundational understanding of these core aspects to aid researchers and drug development professionals in this exciting field.

References

- 1. Integrin Activation Dynamics between the RGD-binding Site and the Headpiece Hinge - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cyclo | -RGDfK | αvβ3 inhibitor | Anti-tumor | TargetMol [targetmol.com]

The Pivotal Role of Lysine in the Versatility of c(RGDfK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The cyclic pentapeptide c(RGDfK) has emerged as a cornerstone in the field of targeted therapeutics and molecular imaging. Its high affinity and selectivity for αvβ3 integrin, a receptor overexpressed in angiogenic blood vessels and various tumor cells, have made it a valuable tool for directing diagnostic and therapeutic agents to sites of disease. At the heart of its versatility lies the strategic incorporation of a lysine (K) residue. This in-depth technical guide elucidates the critical function of this single amino acid, detailing its role as a versatile conjugation handle and providing comprehensive data and methodologies for its application.

The Function of Lysine: A Gateway for Chemical Modification

The defining feature of the lysine residue in the c(RGDfK) peptide is its primary amine (-NH2) on the side chain. This nucleophilic group serves as a readily accessible and reactive site for the covalent attachment of a diverse array of molecules, without significantly compromising the peptide's ability to bind to integrins. This strategic placement allows for the tailored modification of c(RGDfK) to suit a multitude of applications in research and drug development.

The principal functions enabled by the lysine residue include:

-

Radiolabeling for Molecular Imaging: The lysine side chain is the primary attachment point for chelating agents (e.g., DOTA, NOTA) that can sequester radiometals such as Gallium-68 (⁶⁸Ga), Copper-64 (⁶⁴Cu), and Fluorine-18 (¹⁸F). This allows for the non-invasive visualization of integrin expression in vivo using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT).

-

Drug Delivery: The lysine residue can be conjugated to various therapeutic payloads, including cytotoxic drugs (e.g., doxorubicin, docetaxel), photosensitizers for photodynamic therapy, and nucleic acids for gene therapy. This targeted delivery strategy aims to increase the therapeutic index of potent drugs by concentrating them at the tumor site while minimizing systemic toxicity.

-

Development of Multimeric Ligands: The lysine can be used as a branching point to synthesize dimeric, tetrameric, or even larger multivalent c(RGDfK) constructs. By increasing the local concentration of the RGD motif, these multimeric peptides can exhibit significantly enhanced binding affinity (avidity) for integrins, leading to improved tumor targeting and retention.[1][2]

-

Attachment of Pharmacokinetic Modifiers: To optimize the in vivo behavior of c(RGDfK) conjugates, pharmacokinetic modifying linkers, such as polyethylene glycol (PEG), can be attached to the lysine. PEGylation can improve solubility, reduce immunogenicity, and prolong circulation half-life.

-

Surface Immobilization: The lysine amine allows for the covalent attachment of c(RGDfK) to the surfaces of biomaterials, nanoparticles, and drug delivery systems (e.g., liposomes, micelles) to enhance their cell-targeting capabilities.[3]

Quantitative Analysis of c(RGDfK) and its Derivatives

The binding affinity of c(RGDfK) and its conjugates to various integrin subtypes is a critical parameter for evaluating their potential as targeting agents. The half-maximal inhibitory concentration (IC50) is a commonly used metric to quantify this affinity. The following table summarizes the IC50 values for c(RGDfK) and several of its derivatives against different integrins.

| Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition | Reference |

| c(RGDfK) | αvβ3 | 0.94 | Not specified | [4][5] |

| c(RGDfK) | αvβ3 | 2.6 | Competitive ELISA with vitronectin | |

| c(RGDfK) | αvβ5 | ~10-100 | K562 cells | |

| c(RGDfK) | α5β1 | ~10-100 | K562 cells | |

| c(RGDfV) | αvβ6 | Comparable to c(RGDfK) | Inhibition of fibronectin binding | |

| E[c(RGDyK)]₂ | αvβ3 | 79.2 ± 4.2 | U87MG cells, competitive displacement with ¹²⁵I-echistatin | |

| [⁶⁸Ga]Ga-NODIA-Me-c(RGDfK) | αvβ3 | 205.1 ± 1.4 | U-87 MG cells, competitive cell binding | |

| c(RGDfK) (control) | αvβ3 | 159.5 ± 1.3 | U-87 MG cells, competitive cell binding | |

| RAFT(c(-RGDfK-))₄ | αvβ3 | 3.87 | Purified integrins, Fluorescence Correlation Spectroscopy | |

| cyclo(-RGDfK-) (monomer) | αvβ3 | 41.70 | Purified integrins, Fluorescence Correlation Spectroscopy |

Experimental Protocols

A. Solid-Phase Peptide Synthesis (SPPS) of c(RGDfK)

This protocol outlines a general procedure for the manual solid-phase synthesis of c(RGDfK) using Fmoc/tBu chemistry.

Materials:

-

2-Chlorotrityl chloride resin

-

Fmoc-protected amino acids: Fmoc-Lys(Dde)-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Asp(OAll)-OH

-

Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DCM (Dichloromethane), DMF (Dimethylformamide)

-

Deprotection solution: 20% piperidine in DMF

-

Allyl deprotection: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)), Phenylsilane (PhSiH₃)

-

Dde deprotection: 2% hydrazine in DMF

-

Cyclization reagent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

-

Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), H₂O (e.g., 95:2.5:2.5 v/v/v)

-

Diethyl ether

Procedure:

-

Resin Swelling and First Amino Acid Coupling: Swell the 2-chlorotrityl chloride resin in DCM. Couple the first amino acid, Fmoc-Asp(OAll)-OH, to the resin using DIPEA in DCM.

-

Fmoc Deprotection: Wash the resin with DMF. Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the attached amino acid.

-

Peptide Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-Lys(Dde)-OH) using HATU and DIPEA in DMF. Perform Fmoc deprotection after each coupling step.

-

N-terminal Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF.

-

Side-Chain Deprotection for Cyclization: Selectively deprotect the allyl group from the aspartic acid side chain using Pd(PPh₃)₄ and PhSiH₃ in DCM.

-

On-Resin Cyclization: Perform the head-to-tail cyclization of the linear peptide on the solid support using a coupling reagent such as PyBOP and DIPEA in DMF.

-

Dde Deprotection of Lysine: Remove the Dde protecting group from the lysine side chain by treating the resin with 2% hydrazine in DMF. This exposes the primary amine for subsequent conjugation.

-

Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and simultaneously remove the remaining side-chain protecting groups (Pbf on Arginine) using a cleavage cocktail (e.g., TFA/TIS/H₂O).

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the c(RGDfK) peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

B. Conjugation of a Chelator to the Lysine Residue of c(RGDfK)

This protocol describes the conjugation of a bifunctional chelator, such as DOTA-NHS ester, to the lysine side chain of c(RGDfK) for subsequent radiolabeling.

Materials:

-

Purified c(RGDfK)

-

DOTA-NHS ester (or another activated chelator)

-

Solvent: Anhydrous DMF or DMSO

-

Base: DIPEA or triethylamine (TEA)

-

RP-HPLC system for purification

Procedure:

-

Dissolve the purified c(RGDfK) in anhydrous DMF or DMSO.

-

Add the activated chelator (e.g., DOTA-NHS ester) to the peptide solution in a slight molar excess.

-

Add a base such as DIPEA or TEA to facilitate the reaction between the NHS ester and the primary amine of the lysine side chain.

-

Allow the reaction to proceed at room temperature for several hours to overnight, with stirring.

-

Monitor the reaction progress using analytical RP-HPLC.

-

Once the reaction is complete, purify the DOTA-c(RGDfK) conjugate using preparative RP-HPLC.

-

Lyophilize the purified conjugate and store it under appropriate conditions.

-

Confirm the identity of the conjugate by mass spectrometry.

C. Radiolabeling of DOTA-c(RGDfK) with Gallium-68

This protocol provides a general method for the radiolabeling of DOTA-c(RGDfK) with ⁶⁸Ga for PET imaging.

Materials:

-

DOTA-c(RGDfK) conjugate

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Sodium acetate buffer (e.g., 1 M, pH 4.5)

-

Heating block or water bath

-

Radio-TLC or radio-HPLC system for quality control

Procedure:

-

Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃.

-

Add the DOTA-c(RGDfK) conjugate (typically in the microgram range) to a reaction vial.

-

Add the ⁶⁸GaCl₃ eluate to the vial containing the conjugate.

-

Adjust the pH of the reaction mixture to approximately 4-5 using sodium acetate buffer.

-

Heat the reaction mixture at an elevated temperature (e.g., 95°C) for a short period (e.g., 5-15 minutes).

-

After cooling, perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.

-

The radiolabeled product, [⁶⁸Ga]Ga-DOTA-c(RGDfK), can be used for in vitro and in vivo studies after appropriate formulation.

D. Integrin Binding Affinity Assay (Competitive Displacement)

This assay is used to determine the IC50 value of a c(RGDfK) derivative by measuring its ability to compete with a radiolabeled ligand for binding to integrin-expressing cells.

Materials:

-

Integrin αvβ3-expressing cells (e.g., U87MG human glioblastoma cells)

-

Radiolabeled competitor (e.g., ¹²⁵I-echistatin)

-

Unlabeled c(RGDfK) derivative (test compound)

-

Binding buffer (e.g., Tris-HCl buffer containing salts and BSA)

-

Multi-well plates (e.g., 96-well)

-

Gamma counter

Procedure:

-

Seed the integrin-expressing cells in multi-well plates and allow them to adhere.

-

Prepare a series of dilutions of the unlabeled test compound (c(RGDfK) derivative).

-

To each well, add a constant concentration of the radiolabeled competitor (e.g., ¹²⁵I-echistatin).

-

Add the different concentrations of the unlabeled test compound to the wells. Include wells with only the radiolabeled competitor (for total binding) and wells with a large excess of unlabeled competitor (for non-specific binding).

-

Incubate the plate at an appropriate temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Wash the cells with cold binding buffer to remove unbound radioligand.

-

Lyse the cells and collect the lysate from each well.

-

Measure the radioactivity in the lysate from each well using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathways and Logical Relationships

The binding of c(RGDfK) to αvβ3 integrin does not merely act as a passive anchor but initiates a cascade of intracellular signaling events, collectively known as "outside-in" signaling. This signaling plays a crucial role in cell survival, proliferation, migration, and invasion. A key early event is the clustering of integrins and the recruitment of signaling proteins to form focal adhesions.

Below is a diagram illustrating the major signaling pathways activated upon c(RGDfK) binding to αvβ3 integrin.

Workflow for Lysine-Centric c(RGDfK) Application Development

The following diagram outlines the logical workflow for leveraging the lysine residue in the development of c(RGDfK)-based agents.

References

- 1. researchgate.net [researchgate.net]

- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 3. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Conformational Analysis and Receptor Binding of c(RGDfK)

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly known as c(RGDfK), is a potent and selective ligand for several integrin receptors, most notably αvβ3. Its ability to target integrins, which are key mediators of cell adhesion, signaling, and angiogenesis, has positioned it as a valuable tool in cancer research, targeted drug delivery, and the development of novel therapeutics. This guide provides a comprehensive technical overview of the conformational analysis of c(RGDfK) and its interaction with integrin receptors. It includes a compilation of quantitative binding data, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and experimental workflows.

Conformational Analysis of c(RGDfK)

The biological activity of c(RGDfK) is intrinsically linked to its three-dimensional structure. The cyclic nature of the peptide constrains the conformational freedom of the backbone, presenting the crucial Arg-Gly-Asp (RGD) motif in a specific orientation that is optimal for receptor binding. The primary techniques employed for the conformational analysis of c(RGDfK) are Nuclear Magnetic Resonance (NMR) spectroscopy and Molecular Dynamics (MD) simulations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the solution-state conformation of c(RGDfK). By analyzing various NMR parameters, researchers can deduce the peptide's backbone and side-chain torsion angles, identify intramolecular hydrogen bonds, and determine the spatial proximity of different protons within the molecule.

Molecular Dynamics (MD) Simulations

MD simulations offer a computational approach to explore the conformational landscape of c(RGDfK) over time. These simulations provide insights into the dynamic behavior of the peptide in different environments (e.g., in water or near a receptor) and can predict the most stable, low-energy conformations.

Receptor Binding Profile of c(RGDfK)

c(RGDfK) exhibits a distinct binding profile for various integrin subtypes. Its high affinity for αvβ3 is well-documented, but it also interacts with other integrins, albeit with different potencies. This section summarizes the quantitative binding data for c(RGDfK) with key integrin receptors.

Quantitative Binding Affinity Data

The binding affinity of c(RGDfK) to different integrin subtypes is typically quantified by determining its half-maximal inhibitory concentration (IC50) or its dissociation constant (Kd). These values are crucial for understanding the peptide's selectivity and for designing targeted therapeutic strategies.

| Integrin Subtype | Ligand | Assay Method | Cell Line/System | IC50 (nM) | Kd (nM) | Reference |

| αvβ3 | c(RGDfK) | Solid-Phase Binding Assay | Purified integrin | 2.3 | [1] | |

| αvβ3 | c(RGDfK) | Not Specified | Not Specified | 0.94 | Not Specified | |

| αvβ3 | cRGD-Cy5 | Fluorescence Correlation Spectroscopy | Soluble integrin | 41.70 | [2] | |

| αvβ5 | c(RGDfK) | Solid-Phase Binding Assay | Purified integrin | 8.4 | [3] | |

| α5β1 | c(RGDfK) | Solid-Phase Binding Assay | Purified integrin | 14.9 | [3] | |

| αIIbβ3 | c(RGDfK) | Solid-Phase Binding Assay | Purified integrin | >10,000 | [3] | |

| αvβ6 | c(RGDfK) | Solid-Phase Binding Assay | Purified integrin | >10,000 | ||

| αvβ8 | c(RGDfK) | Solid-Phase Binding Assay | Purified integrin | >10,000 |

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the conformational analysis and receptor binding studies of c(RGDfK).

NMR Spectroscopy for Conformational Analysis of Cyclic Peptides

This protocol outlines the steps for determining the solution conformation of a cyclic peptide like c(RGDfK) using NMR spectroscopy.

1. Sample Preparation:

- Dissolve the cyclic peptide in a suitable deuterated solvent (e.g., DMSO-d6 or H2O/D2O 9:1) to a final concentration of 1-5 mM.

- Add an internal standard, such as DSS or TSP, for chemical shift referencing.

- Transfer the sample to a high-quality NMR tube.

2. NMR Data Acquisition:

- Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

- 1D 1H NMR: Provides an initial overview of the proton signals.

- 2D TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid spin system.

- 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, primarily for assigning backbone and side-chain protons.

- 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proton-proton distances (typically < 5 Å), which is crucial for determining the 3D structure. Acquire spectra with varying mixing times (e.g., 100-400 ms) to build up NOE intensities.

- 2D 1H-13C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

- 2D 1H-15N HSQC: Correlates amide protons with their directly attached nitrogen atoms, useful for backbone assignments and studying dynamics.

3. Data Processing and Analysis:

- Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

- Perform sequential resonance assignment of all protons and heavy atoms using the combination of TOCSY, COSY, and HSQC spectra.

- Integrate the cross-peaks in the NOESY/ROESY spectra to obtain distance restraints. Calibrate the NOE intensities to distance ranges (e.g., strong: 1.8-2.7 Å, medium: 1.8-3.3 Å, weak: 1.8-5.0 Å).

- Measure the 3JHNα coupling constants from high-resolution 1D or 2D spectra to derive dihedral angle restraints for the φ angle using the Karplus equation.

- Measure the temperature coefficients of the amide proton chemical shifts to identify protons involved in intramolecular hydrogen bonds.

4. Structure Calculation:

- Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH, or Amber).

- Generate an ensemble of low-energy structures that are consistent with the experimental restraints.

- Analyze the final ensemble of structures to determine the predominant conformation(s) of the cyclic peptide in solution.

Molecular Dynamics (MD) Simulation of c(RGDfK) using GROMACS

This protocol provides a general workflow for performing an MD simulation of c(RGDfK) in an aqueous environment using the GROMACS software package.

1. System Preparation:

- Obtain a starting structure: Use a structure from NMR or build an initial conformation using peptide building software (e.g., PyMOL, Avogadro).

- Generate the topology: Use the pdb2gmx tool in GROMACS to generate the topology file for the peptide, which defines the atom types, charges, and bonded interactions based on a chosen force field (e.g., AMBER, CHARMM).

- Define the simulation box: Use editconf to create a simulation box (e.g., cubic or dodecahedron) around the peptide, ensuring a minimum distance between the peptide and the box edges (e.g., 1.0 nm).

- Solvate the system: Use solvate to fill the simulation box with water molecules (e.g., SPC/E, TIP3P).

- Add ions: Use grompp and genion to add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a desired salt concentration.

2. Energy Minimization:

- Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system. Use the steepest descent algorithm followed by conjugate gradient.

3. Equilibration:

- NVT Equilibration (Constant Number of particles, Volume, and Temperature): Equilibrate the system at the desired temperature (e.g., 300 K) for a short period (e.g., 100 ps) with position restraints on the peptide to allow the solvent to relax around it.

- NPT Equilibration (Constant Number of particles, Pressure, and Temperature): Equilibrate the system at the desired temperature and pressure (e.g., 1 bar) for a longer period (e.g., 1 ns) to ensure the correct density. Gradually release the position restraints on the peptide during this phase.

4. Production MD Run:

- Run the production simulation for the desired length of time (e.g., 100 ns or more) without any restraints. Save the trajectory and energy data at regular intervals.

5. Analysis:

- Analyze the trajectory to study the conformational dynamics of c(RGDfK).

- Root Mean Square Deviation (RMSD): To assess the stability of the simulation.

- Root Mean Square Fluctuation (RMSF): To identify flexible regions of the peptide.

- Radius of Gyration: To monitor the compactness of the peptide.

- Hydrogen Bond Analysis: To identify persistent intramolecular hydrogen bonds.

- Clustering Analysis: To identify the most populated conformations during the simulation.

Solid-Phase ELISA-based Integrin Binding Assay for IC50 Determination

This protocol describes a competitive solid-phase binding assay to determine the IC50 value of c(RGDfK) for a specific integrin.

1. Plate Coating:

- Coat a 96-well high-binding microplate with an extracellular matrix protein (e.g., vitronectin for αvβ3, fibronectin for α5β1) at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) overnight at 4°C.

2. Blocking:

- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

- Block the remaining protein-binding sites on the plate by incubating with a blocking buffer (e.g., 1-3% BSA in PBS) for 1-2 hours at room temperature.

3. Competitive Binding:

- Wash the plate three times with the wash buffer.

- Prepare serial dilutions of the competitor, c(RGDfK), in a binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2 and 1% BSA).

- Add the serially diluted c(RGDfK) to the wells.

- Add a constant concentration of the purified integrin receptor to each well.

- Incubate for 2-3 hours at room temperature to allow for competitive binding.

4. Detection:

- Wash the plate three times to remove unbound integrin.

- Add a primary antibody specific to the integrin subunit (e.g., an anti-β3 antibody) and incubate for 1 hour at room temperature.

- Wash the plate three times.

- Add a horseradish peroxidase (HRP)-conjugated secondary antibody and incubate for 1 hour at room temperature.

- Wash the plate five times.

- Add a TMB substrate solution and incubate in the dark until a blue color develops.

- Stop the reaction by adding a stop solution (e.g., 2 N H2SO4).

5. Data Analysis:

- Measure the absorbance at 450 nm using a microplate reader.

- Plot the absorbance versus the logarithm of the c(RGDfK) concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of c(RGDfK) that inhibits 50% of the integrin binding to the coated ligand.

Crystal Violet Cell Adhesion Assay

This protocol describes a method to assess the effect of c(RGDfK) on cell adhesion to an extracellular matrix-coated surface.

1. Plate Preparation:

- Coat the wells of a 96-well tissue culture plate with an extracellular matrix protein (e.g., fibronectin, 10 µg/mL in PBS) for 1-2 hours at 37°C or overnight at 4°C.

- Wash the wells twice with PBS.

- Block the wells with 1% BSA in PBS for 1 hour at 37°C.

2. Cell Preparation:

- Harvest the cells of interest (e.g., endothelial cells, tumor cells) and resuspend them in a serum-free medium.

- Pre-incubate the cells with varying concentrations of c(RGDfK) or a control peptide for 30 minutes at 37°C.

3. Adhesion:

- Wash the blocked plate with PBS.

- Seed the pre-incubated cells into the coated wells at a density of 2-5 x 10^4 cells per well.

- Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

4. Washing and Staining:

- Gently wash the wells three times with PBS to remove non-adherent cells.

- Fix the adherent cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

- Wash the wells twice with water.

- Stain the cells with 0.5% crystal violet solution in 20% methanol for 20-30 minutes at room temperature.

- Wash the wells extensively with water to remove excess stain.

- Allow the plate to air dry completely.

5. Quantification:

- Solubilize the stained cells by adding 100 µL of 10% acetic acid or 1% SDS to each well.

- Incubate for 15-20 minutes on a shaker to ensure complete dissolution of the dye.

- Measure the absorbance at 570-590 nm using a microplate reader.

- The absorbance is directly proportional to the number of adherent cells.

Signaling Pathways and Experimental Workflows

The binding of c(RGDfK) to integrins, particularly αvβ3, triggers a cascade of intracellular signaling events that regulate various cellular processes, including cell survival, proliferation, migration, and angiogenesis. The following diagrams, generated using the DOT language for Graphviz, illustrate these key pathways and experimental workflows.

Signaling Pathways

Caption: Downstream signaling cascade initiated by c(RGDfK) binding to integrin αvβ3.

Caption: Crosstalk between integrin αvβ3 and the TGF-β signaling pathway.

Caption: Crosstalk between integrin αvβ3 and the canonical Wnt signaling pathway.

Experimental Workflows

Caption: Experimental workflow for NMR-based conformational analysis.

Caption: Workflow for molecular dynamics simulation of c(RGDfK).

Conclusion

c(RGDfK) remains a cornerstone in the study of integrin-mediated biological processes. Its well-defined structure-activity relationship, established through rigorous conformational analysis and receptor binding studies, provides a solid foundation for its use in basic research and as a targeting moiety in drug development. The experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of c(RGDfK) and other RGD-based compounds. A thorough understanding of its conformational preferences and binding kinetics is paramount for the rational design of next-generation integrin-targeted diagnostics and therapeutics.

References

- 1. Cross-talk between TGF-beta/SMAD and integrin signaling pathways in regulating hypertrophy of mesenchymal stem cell chondrogenesis under deferral dynamic compression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clustering and Internalization of Integrin αvβ3 With a Tetrameric RGD-synthetic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of c(RGDfK) in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Lys), commonly known as c(RGDfK), is a synthetic peptide that has garnered significant attention in biomedical research and drug development due to its pivotal role in cell adhesion. As a high-affinity ligand for a specific subset of integrin receptors, c(RGDfK) mimics the function of natural extracellular matrix (ECM) proteins, thereby modulating critical cellular processes such as adhesion, migration, proliferation, and survival. Its selectivity, particularly for the αvβ3 integrin which is often overexpressed in tumor neovasculature and various cancer cells, has positioned it as a valuable tool for targeted cancer therapy and imaging. This technical guide provides an in-depth exploration of the biological role of c(RGDfK) in cell adhesion, detailing its mechanism of action, downstream signaling cascades, and the experimental methodologies used to elucidate its function.

The RGD Motif and Integrin Recognition

The Arg-Gly-Asp (RGD) sequence is a ubiquitous cell recognition motif found in numerous ECM proteins, including fibronectin, vitronectin, and laminin.[1] Integrins, a family of heterodimeric transmembrane glycoproteins, function as the primary receptors for these RGD-containing proteins.[1] The interaction between the RGD motif and integrins is fundamental to cell-matrix adhesion, a process essential for tissue integrity and cellular communication.

The cyclization of the linear RGD sequence into a pentapeptide framework, as in c(RGDfK), significantly enhances its binding affinity and selectivity for specific integrin subtypes.[2][3] The constrained cyclic structure orients the Arg and Asp residues in a conformation that is optimal for binding to the ligand-binding pocket of certain integrins, most notably αvβ3.[2] The D-phenylalanine and lysine residues in c(RGDfK) contribute to this conformational stability and provide a site for further chemical modification, such as the attachment of imaging agents or therapeutic payloads, without compromising its integrin-binding capacity.

c(RGDfK) and Integrin Binding Specificity

While the RGD motif is recognized by several integrins, c(RGDfK) exhibits a marked preference for the αvβ3 integrin. This integrin is expressed at low levels on quiescent endothelial cells and most normal tissues but is significantly upregulated on activated endothelial cells during angiogenesis and on various tumor cells. This differential expression profile makes αvβ3 an attractive target for anti-cancer therapies. Although primarily known as an αvβ3 ligand, some studies suggest that c(RGDfK) can also interact with other integrins, such as αvβ5 and α5β1, albeit with lower affinity.

The binding of c(RGDfK) to integrins is a competitive process, displacing the binding of natural ECM ligands. This competitive inhibition forms the basis of many of its therapeutic applications, where it can disrupt the adhesive interactions that are critical for tumor growth and angiogenesis.

Data Presentation: Integrin Binding Affinities of c(RGDfK) and its Derivatives

The binding affinity of RGD peptides to integrins is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (K_D). Lower values indicate higher binding affinity. It is important to note that these values can vary depending on the experimental setup, including the cell line and the competing ligand used.

| Compound | Integrin Subtype | Assay Type | Cell Line/System | IC50 (nM) | K_D (nM) | Reference |

| c(RGDfK) | αvβ3 | ELISA | Purified integrin | 0.94 | - | |

| c(RGDfK) | αvβ3 | Competitive Displacement | U87MG glioma cells | 38.5 ± 4.5 | - | |

| c(RGDfK) | αvβ3 | Fluorescence Correlation Spectroscopy | Purified integrin | - | 41.70 | |

| RAFT-c(-RGDfK-)4 (tetramer) | αvβ3 | Fluorescence Correlation Spectroscopy | Purified integrin | - | 3.87 | |

| DOTA-E[c(RGDfK)]2 (dimer) | αvβ3 | Competitive Displacement | U87MG glioma cells | - | - | |

| DOTA-3PEG4-dimer | αvβ3 | Competitive Displacement | - | 1.3 ± 0.3 | - |

Note: This table summarizes representative data from the cited literature. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Downstream Signaling Pathways Activated by c(RGDfK)

The binding of c(RGDfK) to integrins initiates a cascade of intracellular signaling events that regulate cell behavior. Upon ligand binding, integrins cluster on the cell surface, leading to the recruitment of a multi-protein complex at sites of cell-matrix contact known as focal adhesions.

A key early event in this signaling cascade is the autophosphorylation and activation of Focal Adhesion Kinase (FAK) . Activated FAK serves as a scaffold for numerous signaling proteins and activates several downstream pathways, including:

-

The Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: FAK can activate PI3K, which in turn phosphorylates and activates Akt, a serine/threonine kinase that plays a central role in promoting cell survival and proliferation.

-

The Ras/MAPK Pathway: FAK activation can also lead to the activation of the Ras-Raf-MEK-ERK (MAPK) cascade, which is crucial for regulating gene expression and cell proliferation.

The activation of these pathways ultimately influences the organization of the actin cytoskeleton, leading to cell spreading, migration, and the formation of stable focal adhesions.

Visualization of c(RGDfK)-Mediated Signaling

Caption: c(RGDfK)-Integrin Signaling Cascade.

Experimental Protocols

Cell Adhesion Assay

This protocol describes a colorimetric method to quantify cell adhesion to plates coated with c(RGDfK).

Materials:

-

96-well tissue culture plates

-

c(RGDfK) peptide

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Cells of interest

-

Crystal Violet solution (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in water)

-

Plate reader

Procedure:

-

Plate Coating:

-

Dilute c(RGDfK) to the desired concentration (e.g., 1-20 µg/mL) in sterile PBS.

-

Add 100 µL of the c(RGDfK) solution to each well of a 96-well plate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Blocking:

-

Aspirate the coating solution and wash the wells twice with 200 µL of PBS.

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 1 hour at 37°C to block non-specific binding sites.

-

-

Cell Seeding:

-

Wash the wells twice with 200 µL of PBS.

-

Harvest cells and resuspend them in serum-free cell culture medium at a concentration of 1-5 x 10^5 cells/mL.

-

Add 100 µL of the cell suspension to each well.

-

Incubate for 30-60 minutes at 37°C in a CO2 incubator.

-

-

Washing and Fixation:

-

Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.

-

Add 100 µL of 4% paraformaldehyde in PBS to fix the adherent cells. Incubate for 15 minutes at room temperature.

-

-

Staining and Quantification:

-

Wash the wells twice with water.

-

Add 100 µL of 0.5% Crystal Violet solution to each well and incubate for 10 minutes at room temperature.

-

Wash the wells thoroughly with water until the water runs clear.

-

Air dry the plate completely.

-

Add 100 µL of solubilization buffer to each well to dissolve the stain.

-

Read the absorbance at 550-590 nm using a plate reader. The absorbance is proportional to the number of adherent cells.

-

Visualization of Cell Adhesion Assay Workflow

References

The Discovery and Development of c(RGDfK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic pentapeptide c(RGDfK) (cyclo[Arg-Gly-Asp-D-Phe-Lys]) has emerged as a cornerstone in the field of targeted therapeutics and diagnostics. Its high affinity and selectivity for αvβ3 integrin, a cell surface receptor overexpressed in angiogenic blood vessels and various tumor cells, have positioned it as a critical vector for the delivery of imaging agents and anticancer drugs. This technical guide provides a comprehensive overview of the discovery, synthesis, and development of c(RGDfK), detailing its mechanism of action, key experimental methodologies, and quantitative data to support its preclinical and clinical evaluation.

Introduction: The Dawn of Integrin-Targeted Peptides

The discovery of the Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence as the principal cell attachment site within fibronectin marked a pivotal moment in cell biology. This led to the understanding that integrins, a family of heterodimeric transmembrane receptors, recognize this motif to mediate cell-matrix adhesion, a fundamental process in cell signaling, migration, and survival.

Initial studies with linear RGD peptides demonstrated their potential to inhibit these interactions, but they suffered from low receptor affinity and rapid degradation in vivo. The breakthrough came with the development of cyclic RGD peptides, which offered enhanced stability and conformational rigidity, leading to significantly improved binding affinity and selectivity for specific integrin subtypes. Among these, c(RGDfK) has been extensively studied and utilized due to the presence of a lysine residue, which provides a convenient site for conjugation to other molecules without compromising its binding to αvβ3 integrin.

Synthesis of c(RGDfK)

The synthesis of c(RGDfK) is most commonly achieved through solid-phase peptide synthesis (SPPS), a robust and efficient method for the stepwise assembly of amino acids.

Experimental Protocol: Solid-Phase Peptide Synthesis of c(RGDfK)

This protocol outlines a general procedure for the manual synthesis of c(RGDfK) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

-

2-chlorotrityl chloride resin

-

Fmoc-protected amino acids: Fmoc-Asp(OAll)-OH, Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Solvents: Dichloromethane (DCM), DMF

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (95:2.5:2.5 v/v/v)

-

Cyclization reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)/HOBt/DIPEA

-

Allyl deprotection: Pd(PPh3)4/PhSiH3 in DCM

Procedure:

-

Resin Swelling and Loading: Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes. Attach the first amino acid, Fmoc-Asp(OAll)-OH, to the resin in the presence of DIPEA in DCM. Allow the reaction to proceed for 2-4 hours.

-

Fmoc Deprotection: Wash the resin with DCM and DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid, coupling reagent (e.g., HATU), and DIPEA in DMF. Add the solution to the resin and shake for 1-2 hours. Monitor the coupling reaction using a Kaiser test.

-

Peptide Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-Phe-OH, and Fmoc-Lys(Boc)-OH.

-

Allyl Deprotection: After the linear peptide is assembled, remove the allyl protecting group from the Asp side chain using Pd(PPh3)4 and PhSiH3 in DCM.

-

On-Resin Cyclization: Perform the head-to-tail cyclization on the solid support by treating the resin with PyBOP/HOBt/DIPEA in DMF at a low peptide concentration to favor intramolecular cyclization over dimerization. The reaction is typically run for 2-5 hours.[1]

-

Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups (Boc and Pbf) by treating the resin with the cleavage cocktail for 2-3 hours.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude c(RGDfK) peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Experimental Workflow: Solid-Phase Synthesis

Caption: Workflow for the solid-phase synthesis of c(RGDfK).

Mechanism of Action: Targeting the αvβ3 Integrin

c(RGDfK) functions as a competitive antagonist of the αvβ3 integrin receptor. By mimicking the RGD motif of extracellular matrix (ECM) proteins like vitronectin and fibronectin, c(RGDfK) binds to the receptor's ligand-binding pocket, thereby preventing the natural ligand-receptor interaction. This inhibition disrupts the downstream signaling cascades that are crucial for cell adhesion, migration, proliferation, and survival.

Integrin αvβ3 Signaling Pathway

Upon binding to its ECM ligands, αvβ3 integrin clusters and recruits a variety of signaling and adaptor proteins to the cell membrane, forming focal adhesions. A key event in this process is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK serves as a scaffold for other proteins, including Src family kinases, leading to the activation of several downstream pathways, such as the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway. These pathways ultimately regulate gene expression related to cell cycle progression, survival, and motility.

By blocking the initial ligand binding, c(RGDfK) prevents the activation of FAK and the subsequent downstream signaling events, leading to anti-angiogenic and anti-tumor effects.

Caption: Simplified integrin αvβ3 signaling pathway and its inhibition by c(RGDfK).

In Vitro Evaluation

A series of in vitro assays are essential to characterize the binding affinity and functional activity of c(RGDfK) and its conjugates.

Competitive Binding Assay

This assay determines the binding affinity of c(RGDfK) for integrin receptors by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.

Experimental Protocol:

-

Cell Culture: Culture U-87 MG human glioblastoma cells, which have high expression of αvβ3 integrin, to near confluency.

-

Plate Coating (Optional, for purified receptor assay): Coat 96-well plates with purified αvβ3 integrin.

-

Competition: Incubate the cells or coated plates with a constant concentration of a labeled competitor (e.g., 125I-echistatin or a fluorescently labeled c(RGD) peptide) and varying concentrations of the unlabeled c(RGDfK) peptide.

-

Incubation: Incubate for 1-2 hours at room temperature to allow binding to reach equilibrium.

-

Washing: Wash the wells multiple times with a binding buffer to remove unbound ligands.

-

Quantification: Measure the amount of bound labeled ligand using a gamma counter (for radiolabels) or a fluorescence plate reader.

-

Data Analysis: Plot the percentage of bound labeled ligand against the concentration of the unlabeled competitor. Fit the data using a nonlinear regression model to determine the IC50 value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the labeled ligand).

Cell Adhesion Assay

This assay assesses the ability of c(RGDfK) to inhibit cell adhesion to an ECM-coated surface.

Experimental Protocol:

-

Plate Coating: Coat 96-well plates with an ECM protein such as vitronectin or fibronectin overnight at 4°C.

-

Cell Preparation: Harvest U-87 MG cells and resuspend them in a serum-free medium.

-

Inhibition: Pre-incubate the cells with varying concentrations of c(RGDfK) for 30 minutes.

-

Seeding: Seed the pre-incubated cells onto the ECM-coated plates and allow them to adhere for 1-2 hours at 37°C.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells using a colorimetric assay (e.g., crystal violet staining) or a fluorescence-based assay.

-

Data Analysis: Plot the percentage of cell adhesion against the concentration of c(RGDfK) to determine the concentration required for 50% inhibition of adhesion.

In Vivo Evaluation

In vivo studies are crucial to evaluate the pharmacokinetics, biodistribution, and efficacy of c(RGDfK) conjugates in a living system.

Radiolabeling of c(RGDfK) for PET Imaging

For in vivo imaging, c(RGDfK) is often conjugated with a chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), for radiolabeling with positron-emitting radionuclides like Gallium-68 (68Ga).

Experimental Protocol: 68Ga-DOTA-c(RGDfK) Radiolabeling

-

68Ga Elution: Elute 68GaCl3 from a 68Ge/68Ga generator using 0.1 M HCl.

-

Buffering: Add a sodium acetate or HEPES buffer to the 68GaCl3 eluate to adjust the pH to 4.0-4.5.

-

Labeling Reaction: Add the DOTA-c(RGDfK) conjugate to the buffered 68Ga solution. Heat the reaction mixture at 95°C for 5-10 minutes.[2][3]

-

Quality Control: Determine the radiochemical purity of the [68Ga]Ga-DOTA-c(RGDfK) using radio-TLC or radio-HPLC.

Biodistribution Studies

These studies determine the distribution and accumulation of radiolabeled c(RGDfK) in various organs and the tumor.

Experimental Protocol:

-

Animal Model: Use tumor-bearing mice (e.g., nude mice with U-87 MG xenografts).

-

Injection: Inject a known amount of the radiolabeled c(RGDfK) conjugate intravenously into the mice.

-

Time Points: At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), euthanize a group of mice.

-

Organ Harvesting: Dissect and collect tumors and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone).

-

Measurement: Weigh each organ and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.

In Vivo Imaging Workflow

Caption: Workflow for in vivo evaluation of radiolabeled c(RGDfK).

Quantitative Data Summary

The following tables summarize key quantitative data for c(RGDfK) and its derivatives from various studies. It is important to note that experimental conditions can influence these values.

Table 1: In Vitro Binding Affinity (IC50) of c(RGDfK) and its Analogs for Different Integrins

| Compound | Integrin Subtype | IC50 (nM) | Cell Line/Assay Condition | Reference |

| c(RGDfK) | αvβ3 | 0.94 - 205.1 | U-87 MG, purified receptor | [4][5] |

| c(RGDfK) | αvβ5 | ~8.4 (for Cilengitide) | Purified receptor | |

| c(RGDfK) | α5β1 | ~14.9 (for Cilengitide) | Purified receptor | |

| [natGa]Ga-NODIA-Me-c(RGDfK) | αvβ3 | 205.1 ± 1.4 | U-87 MG cells | |

| DOTA-c(RGDfK) | αvβ3 | 35.2 | U-87 MG cells | |

| DOTA-EB-cRGDfK | αvβ3 | 71.7 | U-87 MG cells |

Table 2: In Vivo Tumor Uptake of Radiolabeled c(RGDfK) Conjugates

| Radiotracer | Tumor Model | Time Post-Injection | Tumor Uptake (%ID/g) | Reference |

| [68Ga]Ga-DFO-c(RGDyK) | U-87 MG | 30 min | 3.03 ± 0.62 | |

| [68Ga]Ga-DFO-c(RGDyK) | U-87 MG | 90 min | 1.54 ± 0.56 | |

| [68Ga]Ga-DOTA-c(RGDfK) | C6 glioma | 10 min | ~0.35 (SUV) | |

| [111In-DOTA-EB-cRGDfK] | U-87 MG | 24 h | 27.1 ± 2.7 |

Table 3: Pharmacokinetic Parameters of c(RGDfK) Conjugates

| Compound | Half-life (t1/2) | Model | Reference |

| [18F]FPPRGD2 | ~25 min (blood clearance) | Human | |

| E-[c(RGDfK)2]-paclitaxel conjugate | ~2 h (in buffer) | In vitro | |

| 111In-DOTA-EB-cRGDfK | 77.3 h (elimination) | Rat |

Conclusion

The c(RGDfK) peptide has proven to be an invaluable tool in the development of targeted therapies and diagnostic agents. Its well-defined synthesis, high affinity for αvβ3 integrin, and versatile chemistry for conjugation have enabled a wide range of applications, particularly in oncology. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute their own studies, further advancing the potential of c(RGDfK)-based strategies in medicine. Future directions will likely focus on the development of novel c(RGDfK) conjugates with improved pharmacokinetic profiles, enhanced therapeutic efficacy, and applications beyond cancer, including in inflammatory and fibrotic diseases where integrin expression is also upregulated.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. [68Ga]Ga-DFO-c(RGDyK): Synthesis and Evaluation of Its Potential for Tumor Imaging in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

c(RGDfK) as a Ligand for Targeted Therapy: A Technical Guide

Executive Summary: The cyclic pentapeptide cyclo(Arg-Gly-Asp-D-Phe-Lys), or c(RGDfK), has emerged as a cornerstone ligand in the development of targeted therapeutics and diagnostics. Its high affinity and selectivity for the αvβ3 integrin, a cell surface receptor overexpressed on angiogenic endothelial cells and various tumor cells, make it an ideal vector for delivering cytotoxic agents, nanoparticles, and imaging probes directly to the site of disease. This guide provides a comprehensive technical overview of c(RGDfK), detailing its mechanism of action, binding characteristics, and applications, supplemented with key experimental protocols and quantitative data to support researchers and drug development professionals in this field.

Introduction: The Role of Integrins in Disease

Integrins are a family of heterodimeric transmembrane glycoproteins, composed of α and β subunits, that mediate cell-matrix and cell-cell interactions.[1][2] These interactions are crucial for regulating fundamental cellular processes, including adhesion, migration, proliferation, and survival.[3] The αvβ3 integrin, in particular, plays a pivotal role in tumor angiogenesis—the formation of new blood vessels essential for supplying nutrients to growing tumors.[4][5] Its expression is significantly upregulated on activated endothelial cells and on the surface of various cancer cells, such as glioblastoma, melanoma, and ovarian cancer, while remaining low on quiescent vessels and most normal tissues. This differential expression profile establishes the αvβ3 integrin as a prime molecular target for anti-cancer therapies.

c(RGDfK): A High-Affinity Ligand for αvβ3 Integrin

The Arg-Gly-Asp (RGD) tripeptide sequence was first identified as the primary recognition motif for integrin binding within extracellular matrix proteins like fibronectin and vitronectin. While linear RGD peptides showed promise, they were often susceptible to proteolytic degradation and exhibited lower binding affinity.

Structure and Properties

Incorporating the RGD sequence into a cyclic pentapeptide framework, specifically c(RGDfK), dramatically increases both binding affinity and selectivity for the αvβ3 integrin over other integrins like glycoprotein IIb/IIIa. The constrained cyclic structure orients the Arg and Asp residues in a conformation optimal for binding to the integrin headpiece. The inclusion of a lysine (K) residue provides a versatile primary amine on its side chain, which serves as a convenient conjugation point for attaching drugs, chelators for radiometals, or nanoparticles without significantly impairing the peptide's binding affinity.

Synthesis of c(RGDfK)

The synthesis of c(RGDfK) is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The lysine side chain provides a handle for further functionalization, which can be performed while the peptide is still on the resin.

Core Mechanism: c(RGDfK)-Integrin Interaction and Signaling

Binding Specificity and Affinity

c(RGDfK) and its derivatives are high-affinity ligands for αvβ3 integrin. The binding affinity is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the ligand required to inhibit 50% of the binding of a reference radioligand. Lower IC50 values indicate higher binding affinity. Studies have shown that multimerization—creating dimeric or tetrameric RGD constructs—significantly enhances binding avidity, a phenomenon attributed to the ability of multivalent ligands to engage multiple integrin receptors simultaneously.

Data Presentation: Binding Affinity

Table 1: Binding Affinity of c(RGDfK) Analogs and Multimers for αvβ3 Integrin.

| Compound | Assay Type | Cell Line / Receptor | IC50 (nM) | Reference |

|---|---|---|---|---|

| c(RGDfK) | Competition Assay | U87MG Glioblastoma Cells | 16 ± 8 | |

| [¹¹¹In]In-DOTA-EB-cRGDfK | Competition Assay | U87MG Glioblastoma Cells | 71.7 | |

| DOTA-3PEG₄-dimer (E[c(RGDfK)]₂) | Competition Assay | Isolated αvβ3 | 1.3 ± 0.3 | |

| DOTA-conjugated monovalent c[RGDfK] | Competition Assay | Isolated αvβ3 | 212 | |

| DOTA-conjugated divalent c[RGDfK] | Competition Assay | Isolated αvβ3 | 356 | |

| DOTA-conjugated tetravalent c[RGDfK] | Competition Assay | Isolated αvβ3 | 50 | |

| ⁹⁹mTc-IDA-D-[c(RGDfK)]₂ | Competition Assay | Isolated αvβ3 | 50 |

| ⁶⁸Ga-DOTA-E-[c(RGDfK)]₂ | Dissociation Constant (Kd) | A549 Lung Cancer Cells | 15.28 | |

Note: IC50 values can vary significantly based on the assay conditions, cell line, and specific radioligand used for competition.

Downstream Signaling Pathways

The binding of c(RGDfK) to αvβ3 integrin is not merely a docking event; it triggers "outside-in" signaling cascades that influence cell behavior. Upon ligand binding, integrins cluster and recruit a host of signaling and adaptor proteins to their cytoplasmic tails, forming focal adhesions. A key initiating event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). This activation creates docking sites for other proteins, leading to the stimulation of downstream pathways such as the PI3K/Akt pathway, which promotes cell survival, and the Raf-ERK/MAPK pathway, which is involved in cell proliferation and migration. By targeting this hub of signaling activity, c(RGDfK)-based therapies can potentially interfere with tumor growth, invasion, and angiogenesis.

Mandatory Visualization: Signaling Pathway

Applications in Targeted Therapy and Imaging

The versatility of the lysine handle on c(RGDfK) has enabled its conjugation to a wide array of functional moieties for therapeutic and diagnostic purposes.

Targeted Drug and Gene Delivery

c(RGDfK) serves as a homing device to guide drug-laden carriers to tumors. This "active targeting" mechanism complements the "passive targeting" of the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissue due to leaky vasculature.

-

Chemotherapeutics: Cytotoxic drugs like doxorubicin and paclitaxel have been conjugated to c(RGDfK), often via linkers, to increase their therapeutic index and reduce systemic toxicity.

-

Nanoparticles: Liposomes, polymers, and other nanoparticles can be surface-functionalized with c(RGDfK) to improve their delivery of drugs or genetic material (like siRNA) to tumor cells.

-

Radionuclide Therapy: Chelating agents can be attached to c(RGDfK) to carry therapeutic radionuclides (e.g., ¹⁷⁷Lu, ⁹⁰Y, ⁶⁴Cu), enabling targeted radiotherapy that delivers a cytotoxic radiation dose specifically to αvβ3-expressing tumors.

Mandatory Visualization: Experimental Workflow

Molecular Imaging (PET/SPECT)

By labeling c(RGDfK) with positron-emitting (e.g., ⁶⁸Ga, ⁶⁴Cu, ¹⁸F) or gamma-emitting (e.g., ⁹⁹mTc) radionuclides, it is possible to non-invasively visualize and quantify αvβ3 integrin expression in vivo using Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT). This has applications in:

-

Cancer Diagnosis: Detecting and staging αvβ3-positive tumors.

-

Treatment Monitoring: Assessing the response to anti-angiogenic therapies by measuring changes in integrin expression.

-

Theranostics: Using the same ligand for both imaging (e.g., with ⁶⁴Cu) and therapy, ensuring that the treatment is delivered to the intended target.

Data Presentation: Biodistribution

Table 2: In Vivo Biodistribution of Radiolabeled c(RGDfK) Tetramers in U87MG Tumor-Bearing Mice.

| Radiotracer | Time Post-Injection (p.i.) | Tumor Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Reference |

|---|---|---|---|---|---|

| ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄ (0.25 nmol) | 3 h | 7.1 ± 1.0 | 2.5 (approx.) | 12.5 (approx.) | |

| ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄ (2 nmol) | 3 h | 3.4 ± 0.23 | 2.0 (approx.) | 10.0 (approx.) |

| ⁶⁴Cu-labeled Tetrameric RGD Peptide | 24 h | 4.8 (approx.) | 0.8 (approx.) | 0.7 (approx.) | |

%ID/g = percentage of injected dose per gram of tissue. Data are representative and can vary based on the specific construct, animal model, and peptide dose.

Mandatory Visualization: Logic of Multimerization

Key Experimental Methodologies

Solid-Phase Peptide Synthesis (General Protocol)

-

Resin Swelling: Swell a suitable resin (e.g., 2-chlorotrityl chloride) in a solvent like dichloromethane (DCM).

-

First Amino Acid Attachment: Attach the first Fmoc-protected amino acid (e.g., Fmoc-Asp(OAll)-OH) to the resin in the presence of a base like N,N-diisopropylethylamine (DIPEA).

-

Deprotection: Remove the Fmoc protecting group using a piperidine solution to free the N-terminal amine for the next coupling step.

-

Amino Acid Coupling: Sequentially couple the remaining Fmoc-protected amino acids (Lys, Phe, Gly, Arg) using a coupling reagent such as HATU.

-

Side-Chain Deprotection & Cyclization: Selectively deprotect the side chains of Asp and Lys and perform on-resin head-to-tail cyclization using a coupling agent like BOP.

-

Cleavage and Final Deprotection: Cleave the cyclic peptide from the resin and remove any remaining side-chain protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Competitive Binding Assay

This assay determines the binding affinity (IC50) of a test compound by measuring its ability to compete with a known radioligand for binding to the target receptor.

-

Plate Coating: Coat 96-well or 24-well plates with the target receptor (e.g., isolated αvβ3 integrin) or seed with cells expressing the receptor (e.g., U-87 MG cells).

-

Blocking: Block non-specific binding sites on the plate with a blocking solution, typically bovine serum albumin (BSA).

-

Competition: Add a constant concentration of a radiolabeled competitor (e.g., [¹²⁵I]I-echistatin) to each well along with varying concentrations of the unlabeled test compound (e.g., c(RGDfK) conjugate).

-

Incubation: Incubate the plate for a set time (e.g., 2 hours) at room temperature to allow binding to reach equilibrium.

-

Washing: Wash the plates with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Lyse the cells or solubilize the bound complex and measure the remaining radioactivity in each well using a gamma counter.

-

Analysis: Plot the percentage of bound radioactivity against the logarithm of the test compound concentration. Fit the data using a non-linear regression model to calculate the IC50 value.

Cell Adhesion Assay

This assay measures the ability of cells to attach to a substrate coated with a specific ligand.

-

Substrate Preparation: Coat multi-well plates with the c(RGDfK)-functionalized surface or control substrate. Block non-specific binding sites with BSA.

-

Cell Seeding: Suspend cells (e.g., HUVECs) in serum-free media and add them to the coated wells.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell attachment.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Quantify the number of adherent cells. This can be done by:

-

Staining: Fixing the cells and staining them with a dye like crystal violet. The dye is then solubilized, and its absorbance is measured.

-

Fluorescence: Using a fluorescent dye like CyQuant®, which binds to DNA, to lyse the cells and measure fluorescence, which is proportional to cell number.

-

Microscopy: Directly counting the cells in multiple fields of view.

-

In Vivo Biodistribution Study

This study evaluates how a radiolabeled compound is distributed throughout the body of an animal model over time.

-

Animal Model: Use tumor-bearing mice (e.g., nude mice with subcutaneous U87MG xenografts).

-

Radiotracer Injection: Inject a known quantity of the radiolabeled c(RGDfK) conjugate (e.g., ⁶⁴Cu-cyclam-RAFT-c(-RGDfK-)₄) into the mice, typically via the tail vein.

-

Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 3, 24 hours).

-

Organ Harvesting: Dissect key organs and tissues (tumor, blood, liver, kidneys, muscle, etc.).

-

Measurement: Weigh each tissue sample and measure its radioactivity using a gamma counter, correcting for radioactive decay.

-

Calculation: Calculate the uptake in each organ, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Challenges and Future Directions

Despite its success, the use of c(RGDfK) faces challenges. The expression of αvβ3 can be heterogeneous within tumors, and some studies suggest that c(RGDfK) may not be as selective for αvβ3 as once believed, showing interaction with other integrins like αvβ5 and α5β1. Furthermore, rapid clearance of small peptide conjugates can limit tumor accumulation. Future research is focused on developing ligands with even higher affinity and greater selectivity for specific integrins, optimizing linker chemistry for controlled drug release, and creating dual-targeting ligands that recognize both integrins and other tumor-specific markers to enhance efficacy and overcome resistance.

Conclusion

c(RGDfK) is a powerful and clinically relevant ligand that has significantly advanced the field of targeted therapy and molecular imaging. Its high affinity for the αvβ3 integrin, coupled with its synthetic tractability, provides a robust platform for the selective delivery of a wide range of payloads to tumors and their associated vasculature. The quantitative data on binding affinities and in vivo performance, along with established experimental protocols, provide a solid foundation for the continued development of novel and more effective c(RGDfK)-based theranostics.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo optical imaging of integrin αV-β3 in mice using multivalent or monovalent cRGD targeting vectors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Evaluation of ανβ3-Mediated Tumor Expression with a 99mTc-Labeled Ornithine-Modified RGD Derivative During Glioblastoma Growth In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

c(RGDfK): A Technical Guide for Cancer Research

An In-depth Whitepaper on the Core Principles and Applications of a Key Targeting Peptide

For researchers, scientists, and drug development professionals, the quest for targeted cancer therapies remains a paramount objective. Among the promising strategies, the use of peptides to selectively deliver therapeutic and imaging agents to tumors has gained significant traction. This technical guide focuses on a pivotal molecule in this field: the cyclic pentapeptide c(RGDfK) (cyclo[Arg-Gly-Asp-D-Phe-Lys]). This document provides a comprehensive overview of its mechanism of action, synthesis, and applications in oncology, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction to c(RGDfK)